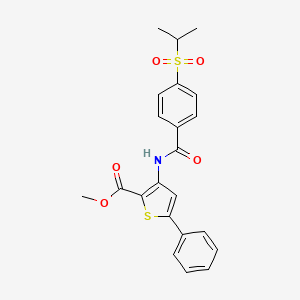![molecular formula C8H9BrN4S B2775267 N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine CAS No. 1400636-74-9](/img/structure/B2775267.png)
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine, also known as BTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTP is a heterocyclic compound that contains a thiazole ring and a pyrazine ring, making it a unique structure for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a fungicide and insecticide. This compound has been shown to have broad-spectrum activity against fungal and insect pests. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In anti-inflammatory and anti-cancer research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture research, this compound has been shown to inhibit the activity of specific enzymes in fungal and insect pests.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various organisms. In anti-inflammatory and anti-cancer research, this compound has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture research, this compound has been shown to inhibit the growth of fungal and insect pests. The biochemical and physiological effects of this compound are dependent on the concentration and exposure time.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine has several advantages for lab experiments, including its unique structure, broad-spectrum activity, and high purity. This compound has been shown to have activity against a wide range of organisms, making it a useful tool for studying various biological processes. However, this compound also has limitations for lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
Zukünftige Richtungen
There are several future directions for research on N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine. In medicine, this compound could be further investigated for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, this compound could be further studied for its potential as a fungicide and insecticide, with a focus on optimizing its activity and reducing potential toxicity. In material science, this compound could be further investigated for its potential use as a building block for the synthesis of novel materials. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields.
Synthesemethoden
The synthesis of N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine involves several steps, which have been reported in the literature. The first step involves the reaction of 2-bromo-5-chloropyrazine with potassium thiocyanate to form 2-bromo-5-thiocyanatopyrazine. The second step involves the reaction of 2-bromo-5-thiocyanatopyrazine with 2-amino-N-isopropylacetamide to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Eigenschaften
IUPAC Name |
6-bromo-N-propan-2-yl-[1,3]thiazolo[4,5-b]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4S/c1-4(2)11-8-13-6-7(14-8)12-5(9)3-10-6/h3-4H,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBDHHSKVOCWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=NC=C(N=C2S1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2775185.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)
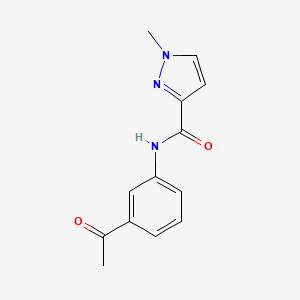
![3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2775188.png)
![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)
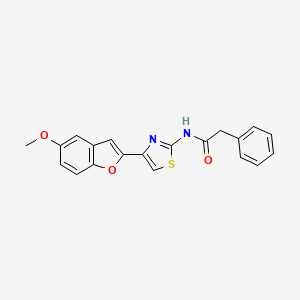
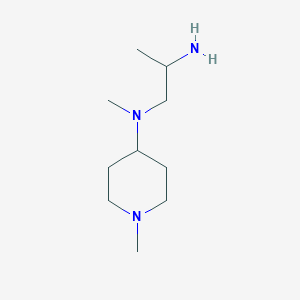



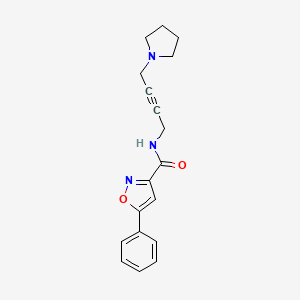
![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)
